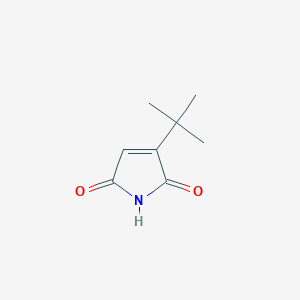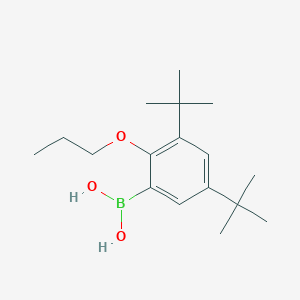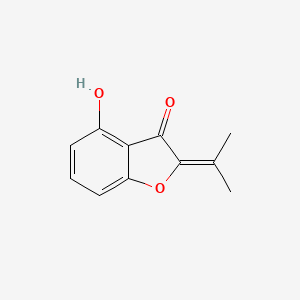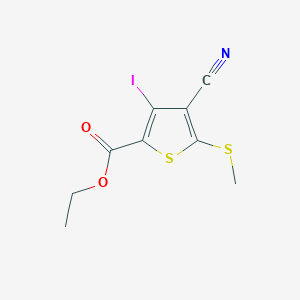
3-(tert-Butyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-1H-pyrrole-2,5-dione, also known as 3-tert-Butylmaleimide, is a derivative of maleimide. Maleimides are a class of compounds characterized by the presence of a pyrrole-2,5-dione ring. These compounds are known for their versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with tert-butylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:
Solvent: Commonly used solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
3-(tert-Butyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions include N-substituted maleimides, N-oxides, and amine derivatives, depending on the type of reaction and reagents used.
科学研究应用
3-(tert-Butyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Bioconjugation: The compound is used in the modification of biomolecules, such as proteins and peptides, for various biochemical studies.
Medicinal Chemistry:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
作用机制
The mechanism of action of 3-(tert-Butyl)-1H-pyrrole-2,5-dione involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl groups readily react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as bioconjugation and polymerization.
相似化合物的比较
Similar Compounds
Maleimide: The parent compound of 3-(tert-Butyl)-1H-pyrrole-2,5-dione, known for its reactivity and versatility.
N-Phenylmaleimide: A derivative with a phenyl group, used in similar applications but with different reactivity profiles.
N-Methylmaleimide: Another derivative with a methyl group, offering different properties and applications.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where controlled reactivity and stability are desired.
属性
CAS 编号 |
55991-56-5 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
3-tert-butylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)5-4-6(10)9-7(5)11/h4H,1-3H3,(H,9,10,11) |
InChI 键 |
GJFDBYRHAZJJBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)




![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)

![Hydroperoxide, 1-methyl-1-[6-(1-methylethyl)-2-naphthalenyl]ethyl](/img/structure/B8679028.png)

